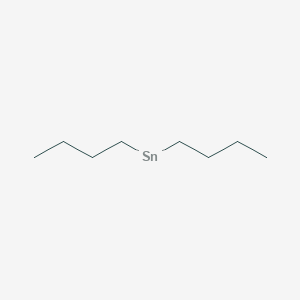

Dibutyltin

Übersicht

Beschreibung

Dibutyltin is an organotin compound with the chemical formula (C₄H₉)₂Sn. It is a colorless solid that is insoluble in organic solvents when pure. This compound compounds are widely used as reagents and catalysts in various chemical reactions, particularly in organic synthesis and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibutyltin compounds can be synthesized through several methods. One common method involves the reaction of this compound dichloride with sodium hydroxide in the presence of a surfactant such as n-heptane, toluene, or ethanol. The reaction is followed by centrifugal water washing, vacuum drying, and smashing to obtain the final product .

Industrial Production Methods: On an industrial scale, this compound compounds are often prepared by alkylation of tin tetrachloride with organo-magnesium or organo-aluminum compounds. The Grignard reagents, prepared from the metal and an alkyl or aryl halide, react with tin tetrachloride to produce tetraalkyltin compounds, which are then redistributed to form this compound derivatives .

Analyse Chemischer Reaktionen

Types of Reactions: Dibutyltin compounds undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound oxide.

Reduction: this compound compounds can be reduced to form lower oxidation state tin compounds.

Substitution: this compound compounds can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles such as halides, alkoxides, and amines are commonly used.

Major Products:

Oxidation: this compound oxide.

Reduction: Lower oxidation state tin compounds.

Substitution: Various substituted this compound derivatives

Wissenschaftliche Forschungsanwendungen

Dibutyltin compounds have a wide range of applications in scientific research:

Biology: this compound compounds have been studied for their potential antitumor activity.

Medicine: this compound formulations have been investigated as potential antitubercular agents.

Industry: Widely used as curing catalysts in the production of silicones and polyurethanes.

Wirkmechanismus

The mechanism of action of dibutyltin compounds varies depending on their application:

Antitumor Activity: this compound complexes with 5-fluorouracil derivatives exert their effects by interacting with cellular DNA and inhibiting cell proliferation.

Antitubercular Activity: this compound formulations are believed to exert their effects through an intercluster electron hopping mechanism, disrupting the cellular processes of Mycobacterium tuberculosis.

Vergleich Mit ähnlichen Verbindungen

Dibutyltin compounds can be compared with other organotin compounds, such as:

Tributyltin: Known for its use as a biocide and antifouling agent, but highly toxic to marine life.

Dioctyltin: Used as a stabilizer in the production of polyvinyl chloride (PVC).

Trimethyltin: Known for its neurotoxic effects and used in research to study neurodegenerative diseases.

Uniqueness of this compound: this compound compounds are unique due to their versatility as catalysts in organic synthesis and their potential therapeutic applications. Their relatively lower toxicity compared to other organotin compounds makes them more suitable for certain applications .

Eigenschaften

IUPAC Name |

dibutyltin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.Sn/c2*1-3-4-2;/h2*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOHIQLKSOJJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn]CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002-53-5 | |

| Record name | Dibutylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-butyltin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

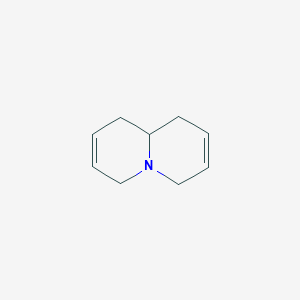

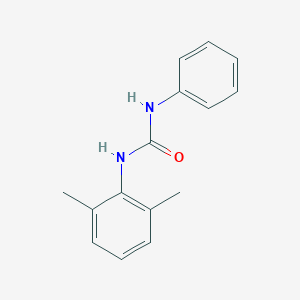

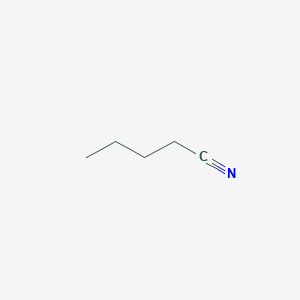

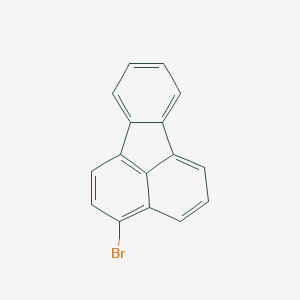

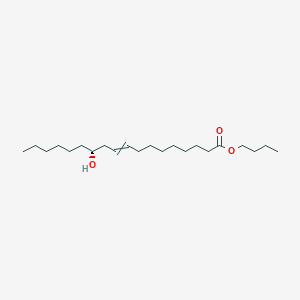

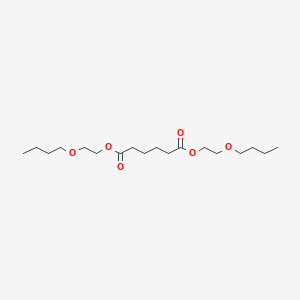

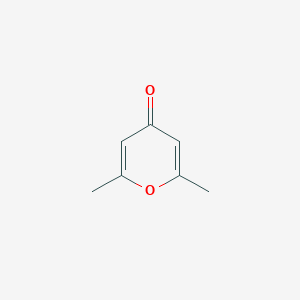

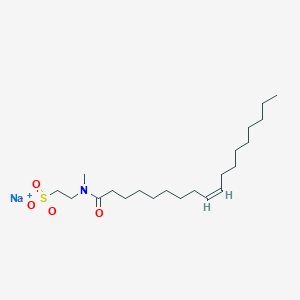

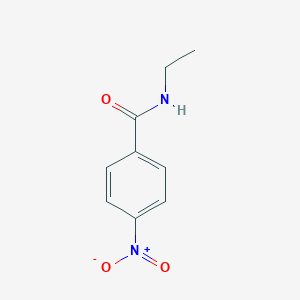

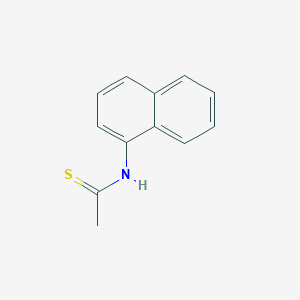

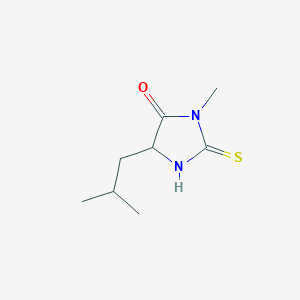

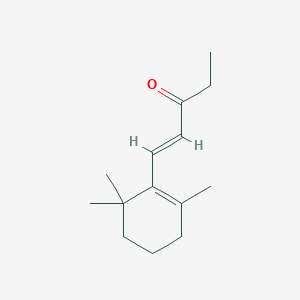

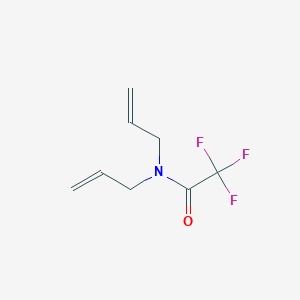

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.